molecular formula C21H23N3O3 B2711080 N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide CAS No. 2034527-32-5

N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2711080
CAS No.: 2034527-32-5
M. Wt: 365.433
InChI Key: MTQDJWIFNCLYCN-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide is an oxalamide-based compound of significant interest in life sciences research. This chemical structure is related to a class of aromatic amides that have been investigated for their potential as flavor modifiers, particularly in the modulation of sweet and umami tastes . As a research compound, it serves as a valuable scaffold for studying taste receptor interactions and developing new flavorants or taste enhancers in model systems . Furthermore, the core oxalamide structure is prominent in medicinal chemistry, with analogous compounds being explored for targeted therapeutic applications. For instance, certain N-(1-phenylethyl)oxalamide derivatives have been identified as potential angiogenesis inhibitors, indicating its utility in pharmacological research for conditions involving uncontrolled blood vessel formation . The molecular architecture, which incorporates both indole and phenylalkyl motifs, provides a versatile platform for investigating structure-activity relationships in various biochemical contexts. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-14(15-6-4-3-5-7-15)23-21(27)20(26)22-13-19(25)17-8-9-18-16(12-17)10-11-24(18)2/h3-12,14,19,25H,13H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQDJWIFNCLYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4

    Substitution: Nitrating agents (HNO3), Halogenating agents (Br2, Cl2)

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of nitro or halogenated indole derivatives

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The oxalamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The oxalamide class exhibits structural diversity, with modifications at N1 and N2 positions significantly altering biological activity, metabolic stability, and physicochemical properties. Below is a comparative analysis with structurally related compounds:

Table 1: Comparative Analysis of Oxalamide Derivatives

Compound Name / ID N1 Substituent N2 Substituent Key Findings Source
Target Compound 2-Hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl 1-Phenylethyl Hypothesized bioactivity based on indole and phenyl motifs; metabolic stability inferred from related oxalamides . N/A
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Potent umami agonist (FEMA 4233); approved for flavor enhancement in foods. Rapid metabolism in hepatocytes without amide hydrolysis .
BNM-III-170 4-Chloro-3-fluorophenyl (1R,2R)-2-(Guanidinomethyl)-substituted indenyl CD4-mimetic compound; enhances antiviral vaccine efficacy. Synthesized via established protocols .
Compounds 19–23 (SCD Inhibitors) Varied halogenated/functionalized phenyl 4-Methoxyphenethyl Inhibitors of stearoyl-CoA desaturase (SCD). Compound 21 (3-ethoxyphenyl) showed highest yield (83%). Substitutions at N1 influence potency and solubility .
GMC Series (Isoindoline-dione derivatives) 1,3-Dioxoisoindolin-2-yl Halogenated/functionalized phenyl Antimicrobial activity against bacterial/fungal strains; GMC-5 (4-methoxyphenyl) most potent .
Compounds 16–18 (CYP4F11-Activated) 4-(4-Hydroxybenzoyl)phenyl / others 4-Methoxyphenethyl Designed for cytochrome P450 activation. Compound 16 formed 23% dimer; structural stability varies with substituents .

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

  • Indole vs. Benzyl/Phenyl Groups : The target compound’s indole moiety may enhance binding to aromatic or hydrophobic pockets in proteins, similar to S336’s pyridyl-ethyl group, which contributes to umami receptor (hTAS1R1/hTAS1R3) activation . In contrast, halogenated phenyl groups (e.g., Compounds 19–23) improve SCD inhibition via hydrophobic interactions .
  • Hydroxyethyl Group : The 2-hydroxyethyl chain in the target compound could enhance solubility compared to purely hydrophobic substituents (e.g., 4-methoxyphenethyl in Compounds 16–18).

Metabolic Stability :

  • Oxalamides like S336 and the target compound exhibit resistance to amide hydrolysis in hepatocytes, likely due to steric hindrance from bulky substituents . However, rapid hepatic metabolism via alternative pathways (e.g., oxidation) is common .

Safety and Regulatory Status: S336 and its analog S5456 showed negligible CYP inhibition (<50% at 10 µM), supporting their safety as flavor additives .

Synthetic Challenges :

  • Yields for oxalamides vary widely (e.g., 23% for Compound 22 vs. 83% for Compound 21), influenced by steric and electronic effects of substituents . The hydroxyethyl-indole group in the target compound may require optimized coupling conditions.

Biological Activity

N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indole moiety, which is known for its biological significance, and an oxalamide functional group that enhances its reactivity. The molecular formula is C21H23N3O3C_{21}H_{23}N_{3}O_{3}, with a molecular weight of 365.4 g/mol. Its unique structure allows for various interactions within biological systems, making it a candidate for pharmacological studies.

PropertyValue
Molecular Formula C21H23N3O3C_{21}H_{23}N_{3}O_{3}
Molecular Weight 365.4 g/mol
CAS Number 2034527-32-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The indole structure can engage in various interactions, including:

  • Hydrogen bonding
  • π-π stacking
  • Hydrophobic interactions

These interactions modulate the activity of target proteins, leading to diverse biological effects. Notably, compounds with similar structures have shown efficacy in binding to serotonin receptors, particularly the 5-HT1D subtype, which plays a crucial role in mood regulation and anxiety responses .

Anticancer Properties

Research indicates that derivatives of this compound may exhibit significant anticancer properties. For instance, compounds with similar indole structures have demonstrated antiproliferative effects in various cancer cell lines. A study highlighted that indole derivatives could induce apoptosis and cell cycle arrest in cancer cells, suggesting that this compound may also possess similar properties .

Neuroprotective Effects

In addition to anticancer activity, the compound's interaction with serotonin receptors suggests potential neuroprotective effects. Activation of the 5-HT1D receptor has been linked to reduced anxiety and improved mood regulation. This makes the compound a candidate for further investigation in treating neurological disorders .

Case Studies

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Antiproliferative Activity : A study on indole derivatives showed IC50 values as low as 52 nM against breast cancer cell lines, indicating strong antiproliferative activity .
  • Receptor Binding Studies : Research demonstrated that similar compounds effectively bind to serotonin receptors, influencing neurotransmitter release and signaling pathways associated with mood regulation .
  • In Vivo Studies : Animal models have indicated that compounds with indole structures can reduce inflammation and oxidative stress markers, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the common synthetic routes for N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide and related oxalamide derivatives?

Methodological Answer: Oxalamides are typically synthesized via coupling reactions between amines and oxalyl chloride intermediates. For example:

  • Step 1 : React a substituted amine (e.g., 1-phenylethylamine) with ethyl oxalyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form an intermediate oxalamate ester.
  • Step 2 : Hydrolyze the ester using NaOH in ethanol to generate the oxalamic acid.
  • Step 3 : Couple the acid with a second amine (e.g., 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethylamine) using carbodiimide coupling agents (e.g., EDC/HCl) in DCM. Yields vary (36–53%) depending on steric hindrance and stereochemistry, as seen in structurally similar compounds .

Table 1 : Representative Synthetic Yields for Analogous Oxalamides

Compound TypeYield (%)Key ReagentsReference
Antiviral oxalamide36–53EDC/HCl, DCM, triethylamine
Cytochrome P450 inhibitors35–64Oxalyl chloride, DCM

Q. How is structural characterization performed for oxalamide compounds?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR (e.g., 400 MHz in DMSO-d6) to confirm proton environments and carbon frameworks. For example, oxalamide NH protons typically appear as broad singlets near δ 10.75 ppm .
  • Mass Spectrometry : LC-MS (APCI+) or ESI-MS validates molecular weight (e.g., m/z 479.12 [M+H+^+] for a related antiviral oxalamide) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for crystal structure refinement. Asymmetric units and hydrogen-bonding networks are critical for confirming stereochemistry .

Advanced Research Questions

Q. What strategies can optimize synthetic yields of oxalamide derivatives with bulky substituents (e.g., indole or phenyl groups)?

Methodological Answer:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates.
  • Coupling Agents : Replace EDC/HCl with HATU or PyBOP for sterically hindered amines, reducing side reactions .
  • Temperature Control : Perform reactions at 0–4°C to minimize racemization in stereospecific syntheses .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (e.g., 10–90% acetonitrile/water) to isolate stereoisomers .

Q. How do structural modifications (e.g., hydroxyl, indole, or phenyl groups) impact biological activity in oxalamide derivatives?

Methodological Answer:

  • Hydroxyl Groups : Enhance hydrogen-bonding interactions with target proteins (e.g., HIV entry inhibitors in ). Removing the hydroxyl group reduces antiviral efficacy by ~50% .
  • Indole Moieties : The 1-methylindole group may improve membrane permeability due to lipophilic character.
  • Phenyl Substituents : Meta- or para-substituted phenyl rings (e.g., chloro, methoxy) modulate electronic effects, impacting binding affinity to enzymes like cytochrome P450 .

Q. How can researchers address contradictions in crystallographic data refinement for oxalamide complexes?

Methodological Answer:

  • Software Cross-Validation : Compare SHELXL-refined structures with results from PLATON or OLEX2 to resolve ambiguities in hydrogen-bonding or disorder .
  • Twinned Data : For twinned crystals, use SHELXD for initial phasing and SHELXE for density modification, as demonstrated in .
  • Thermal Parameters : Anisotropic refinement of non-hydrogen atoms improves model accuracy for bulky substituents .

Q. What are the emerging applications of oxalamides in coordination chemistry and material science?

Methodological Answer:

  • Ligand Design : Asymmetric oxalamides (e.g., N1-(2-carboxyphenyl)-N2-(2-hydroxyethyl)oxalamide) form 2D coordination polymers with Cu(II), enabling tunable magnetic properties .
  • Catalysis : Oxalamide-Cu complexes catalyze C–X bond functionalization in cross-coupling reactions (e.g., ). The indole moiety may stabilize transition states via π-π interactions .

Data Contradiction Analysis

Q. Why do synthetic yields for structurally similar oxalamides vary significantly (e.g., 35% vs. 64%)?

Critical Analysis:

  • Steric Effects : Bulky substituents (e.g., adamantyl in ) reduce yields due to hindered intermediate formation.
  • Stereochemical Complexity : Diastereomeric mixtures (e.g., 1:1 in ) require resource-intensive separations, lowering isolated yields .
  • Reagent Purity : Trace moisture in oxalyl chloride decreases coupling efficiency, as noted in .

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